molecular formula C18H18N2O2S B2910420 2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole CAS No. 477857-26-4

2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Cat. No. B2910420
CAS RN: 477857-26-4
M. Wt: 326.41
InChI Key: DNDCFGQRMBUHGH-UHFFFAOYSA-N
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Description

2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole, also known as EBO-4, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EBO-4 belongs to the class of oxadiazoles, which are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring.

Advantages and Limitations for Lab Experiments

2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole has several advantages for lab experiments, such as its ease of synthesis, stability, and low toxicity. This compound can be synthesized in a few steps from commercially available starting materials, and the final product is stable under standard laboratory conditions. This compound has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development. However, this compound has some limitations, such as its poor solubility in water and some organic solvents. This can make it challenging to work with in certain experimental setups.

Future Directions

There are several future directions for the research on 2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole. One area of interest is the development of this compound as a drug candidate for the treatment of cancer and inflammation. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its potency and selectivity. Another area of interest is the use of this compound as a building block for the synthesis of functional materials. The design and synthesis of new derivatives of this compound with improved properties, such as solubility and stability, could lead to the development of new materials with novel applications. Finally, the investigation of the potential of this compound in organic electronics is an emerging area of research, and further studies are needed to explore its properties as a hole-transporting material in devices such as solar cells and light-emitting diodes.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. The synthesis of this compound is straightforward, and the compound has been shown to exhibit various biochemical and physiological effects. This compound has several advantages for lab experiments, but also some limitations. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in medicine, materials science, and organic electronics.

Synthesis Methods

The synthesis of 2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole involves a series of reactions starting from 4-methoxybenzohydrazide and 4-ethylbenzyl chloride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxadiazole ring. The final product is obtained after purification through column chromatography. The synthesis of this compound has been reported in the literature, and various modifications have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and inflammation. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and sensors. In organic electronics, this compound has been employed as a hole-transporting material in organic solar cells and light-emitting diodes.

properties

IUPAC Name

2-[(4-ethylphenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-3-13-4-6-14(7-5-13)12-23-18-20-19-17(22-18)15-8-10-16(21-2)11-9-15/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDCFGQRMBUHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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